molecular formula C23H38N8O7S B15172207 L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine CAS No. 915775-25-6

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine

Cat. No.: B15172207
CAS No.: 915775-25-6
M. Wt: 570.7 g/mol
InChI Key: MLJCKQDUFYENRE-ATIWLJMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine is a synthetic peptide provided for Research Use Only (RUO), intended for laboratory studies and not for diagnostic, therapeutic, or personal use. This pentapeptide features a sequence incorporating proline, histidine, serine, cysteine, and lysine, an arrangement that suggests potential for investigating metal-ion binding and chelation due to the presence of histidine and cysteine residues. Research applications for this compound may include fundamental studies in peptide chemistry, exploration of its behavior as a substrate for aminoacyl-tRNA synthetases to understand enzymatic fidelity, and probing its potential role in oxidative environments or protein-protein interactions. The specific physicochemical properties and research value are derived from its unique amino acid composition, which can be leveraged in custom biochemical assays. Researchers are encouraged to conduct their own characterization to confirm its suitability for specific experimental protocols. All handling and experiments must be performed by qualified professionals in an appropriate laboratory setting.

Properties

CAS No.

915775-25-6

Molecular Formula

C23H38N8O7S

Molecular Weight

570.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C23H38N8O7S/c24-6-2-1-4-15(23(37)38)28-22(36)18(11-39)31-21(35)17(10-32)30-20(34)16(8-13-9-25-12-27-13)29-19(33)14-5-3-7-26-14/h9,12,14-18,26,32,39H,1-8,10-11,24H2,(H,25,27)(H,28,36)(H,29,33)(H,30,34)(H,31,35)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1

InChI Key

MLJCKQDUFYENRE-ATIWLJMLSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Peptides

2.1 Glycyl-Histidyl-Lysine (GHK)
  • Sequence : Gly-His-Lys (tripeptide).
  • Molecular Weight : ~304.3 Da.
  • Key Features :
    • Lacks Pro, Ser, and Cys residues present in the pentapeptide.
    • Demonstrated potent mast cell chemoattractant activity in vitro and in vivo .
    • Stability: Resistant to heat (56°C) and trypsin, but sensitive to proteases like Streptomyces griseus protease .
  • Functional Contrast: GHK’s smaller size likely enhances tissue permeability compared to the bulkier pentapeptide.
2.2 N-Formylmethionylleucylphenylalanine (fMLP)
  • Sequence : fMet-Leu-Phe (tripeptide).
  • Molecular Weight : ~437.5 Da.
  • Activates formyl peptide receptors (FPRs), unlike GHK or Pro-His-Ser-Cys-Lys, which may target distinct pathways.
  • Functional Contrast :
    • fMLP’s formylated N-terminus is critical for receptor binding, a feature absent in the pentapeptide.
2.3 Valylglycylserylglutamic Acid (Eosinophil Chemotactic Factor A)
  • Sequence : Val-Gly-Ser-Glu (tetrapeptide).
  • Molecular Weight : ~405.4 Da.
  • Key Features: Attracts eosinophils, with negligible activity on mast cells . Contains Ser and Gly but lacks Pro, His, or Cys.
  • Functional Contrast: The pentapeptide’s His and Cys residues may enable broader cell-type targeting (e.g., mast cells) compared to this eosinophil-specific factor.
2.4 Other Structural Analogs
  • Example : L-Lysine, glycyl-L-valyl-L-tyrosyl-L-prolyl-L-histidyl (CAS 146935-77-5) .
    • Contains Pro, His, and Lys but includes Val, Tyr, and Gly.
    • Molecular weight and solubility likely differ due to hydrophobic Tyr and Val residues.

Structural and Functional Analysis

Parameter Pro-His-Ser-Cys-Lys GHK fMLP Val-Gly-Ser-Glu
Sequence Pro-His-Ser-Cys-Lys Gly-His-Lys fMet-Leu-Phe Val-Gly-Ser-Glu
Molecular Weight (Da) ~580.7 (calculated) 304.3 437.5 405.4
Key Residues Pro, His, Cys, Lys His, Lys fMet, Phe Ser, Glu
Chemotactic Activity Hypothetical (structural inference) Mast cells Neutrophils Eosinophils
Stability Potential disulfide bonds (Cys) Heat-stable Protease-sensitive Unknown
Key Insights :
  • Functional Specificity : While GHK and fMLP show cell-type specificity, the pentapeptide’s multi-residue composition may allow interaction with diverse receptors (e.g., histamine receptors, thiol-dependent pathways).

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